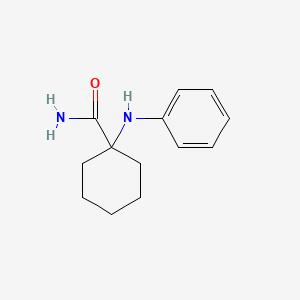

1-(Phenylamino)cyclohexane-1-carboxamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-anilinocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12(16)13(9-5-2-6-10-13)15-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHZOZJLNZBBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)N)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361424 | |

| Record name | 1-(phenylamino)cyclohexane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64269-12-1 | |

| Record name | 1-(phenylamino)cyclohexane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Carboxamide Chemistry and Cyclohexane Derivatives

The chemical identity of 1-(Phenylamino)cyclohexane-1-carboxamide is defined by its two primary structural components: the carboxamide group and the cyclohexane (B81311) ring. The carboxamide functional group (-CONH-) is a cornerstone of bio-organic chemistry, renowned for its stability and its role as a key structural element in peptides and proteins. Its ability to act as both a hydrogen bond donor and acceptor allows molecules containing this group to participate in specific intermolecular interactions, which are often crucial for binding to biological targets like enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

| Appearance | White amorphous powder |

| Canonical SMILES | C1CCC(CC1)(C(=O)N)NC2=CC=CC=C2 |

Historical Perspective on Phenylaminocyclohexanecarboxamide Research

While specific historical records detailing the initial synthesis of 1-(Phenylamino)cyclohexane-1-carboxamide are not prominent in broad chemical literature, its emergence can be understood within the wider context of medicinal chemistry's evolution. The exploration of natural products, many of which contain cyclic scaffolds, has a long history. cutm.ac.in The advent of modern synthetic organic chemistry in the 19th and 20th centuries enabled chemists to move beyond natural sources and create novel molecular structures. ucdavis.edu

In the mid-20th century, the systematic development of synthetic therapeutic agents intensified, with researchers focusing on specific molecular frameworks believed to confer biological activity. The cyclohexane (B81311) ring became a popular scaffold in drug design due to its structural and conformational properties. Over the decades, research has explored numerous derivatives of cyclohexane carboxamides for a range of applications, from their use as sensory agents in consumer products to their investigation as inhibitors of enzymes like Diacylglycerol acyltransferase 1 (DGAT1) for therapeutic purposes. google.comnih.gov The synthesis and study of this compound is a logical progression of this research, representing the exploration of how specific substitutions—in this case, the addition of a phenylamino (B1219803) group at the 1-position—can influence the parent molecule's properties and utility as a building block for new potential therapeutic agents.

Scope and Significance in Contemporary Chemical Biology

Direct Synthesis Routes to this compound

The direct formation of the amide bond is a fundamental approach to synthesizing this compound. This typically involves the coupling of a carboxylic acid derivative with an amine.

Amidation reactions are central to the synthesis of this compound. These reactions form the crucial amide linkage. A common strategy is the direct coupling of a carboxylic acid and an amine, which often requires an activating agent or "coupling reagent" to facilitate the reaction. ontosight.airesearchgate.net These reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. researchgate.net

For the synthesis of related carboxamides, various coupling agents have been employed, demonstrating the versatility of this approach. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are known to facilitate direct amide formation. smolecule.com Other modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also utilized for efficient acid-amine coupling in the synthesis of complex carboxamide derivatives. nih.gov

The general mechanism involves the activation of the carboxyl group, followed by the nucleophilic addition of the amine to form a tetrahedral intermediate, which then collapses to form the stable amide bond and eliminates a water molecule. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity.

A specific and direct method for synthesizing this compound involves the reaction between cyclohexanecarboxylic acid and aniline (B41778) (phenylamine). ontosight.aismolecule.com This transformation is a classic example of an amidation reaction. Due to the relatively low reactivity of a free carboxylic acid towards an amine, a coupling agent is typically required to drive the reaction to completion. smolecule.comresearchgate.net

One documented method involves reacting cyclohexanecarboxylic acid with phenylamine in the presence of dicyclohexylcarbodiimide (DCC). smolecule.com In this process, DCC activates the carboxylic acid group of cyclohexanecarboxylic acid, making it highly susceptible to nucleophilic attack by the amino group of aniline. This reaction directly forms the desired this compound.

Another approach involves the initial conversion of cyclohexanecarboxylic acid to a more reactive derivative, such as an acyl chloride. The acyl chloride can then react readily with aniline to form the amide bond. However, direct coupling methods are often preferred for their milder conditions and operational simplicity.

Synthesis of Cyclohexane-1-carboxamide Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a wide array of derivatives. Modifications can be introduced at the cyclohexane (B81311) ring or the phenylamino (B1219803) moiety to explore structure-activity relationships.

The cyclohexane ring of this compound and its analogues offers several positions for chemical modification. nih.govnih.gov These derivatizations can alter the compound's steric and electronic properties. Strategies often involve starting with substituted cyclohexane precursors or performing reactions on the intact cyclohexane ring of a pre-formed amide. osti.gov

For instance, synthesis can begin with substituted cyclohexanecarboxylic acids. Methyl-substituted cyclohexanecarboxylic acids have been used to produce derivatives with modified ring structures. osti.gov Another approach involves the reduction of bicyclic imide compounds, derived from precursors like 3-sulfolene, to yield functionalized cyclohexane carboxamides, such as 6-(hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide. nih.gov This introduces both a double bond and a hydroxymethyl group onto the cyclohexane ring, which can be further functionalized through reactions like bromination and epoxidation. nih.gov

The inherent stability of the six-membered cyclohexane ring means that reactions like ring-opening generally require harsh conditions. nsf.gov However, the introduction of functional groups allows for a wider range of chemical transformations under milder conditions.

The phenylamino group is another key site for structural modification. frontiersin.orgnih.gov These modifications can include substitutions on the phenyl ring or alterations at the nitrogen atom. Such changes can significantly influence the molecule's properties.

Research has shown the synthesis of novel derivatives by coupling 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide with various amines. orientjchem.org This introduces a range of heteroalicyclic groups, leading to the formation of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives. orientjchem.org Similarly, starting from (phenylamino)cycloalkanecarboxamide, reaction with formaldehyde and different amines can yield 1-(phenyl(heteroalicyclic-1-ylmethyl)amino)cyclohexane-1-carboxamide derivatives. orientjchem.org These reactions demonstrate the feasibility of N-alkylation and N-acylation to modify the original phenylamino group.

Furthermore, the synthesis of related compounds has been achieved through reactions like the Jourdan-Ullmann coupling, which involves reacting a substituted aniline with a benzoic acid derivative, showcasing a method to build substituted phenylamino moieties from different precursors. rroij.com

The confirmation of the chemical structures of newly synthesized this compound analogues is crucial. A combination of spectroscopic techniques is typically employed for unambiguous structural elucidation. numberanalytics.comyoutube.comspringernature.com

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups. For cyclohexane-1-carboxamide derivatives, characteristic absorption bands for the C=O (carbonyl) of the amide group are typically observed around 1600-1681 cm⁻¹. orientjchem.org The N-H stretching vibrations of the amide and amino groups also provide important structural information. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and proton framework of the molecule.

¹H NMR spectra show distinct signals for the protons on the cyclohexane ring, typically as a complex multiplet in the range of 1.27-1.71 ppm. orientjchem.org Protons on the phenyl ring appear in the aromatic region (around 6.9-7.6 ppm), and the chemical shifts and splitting patterns can indicate the substitution pattern. Signals for protons on methylene (B1212753) groups adjacent to nitrogen or carbonyl groups are also clearly identifiable. orientjchem.org

¹³C NMR spectra reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide group typically appears at a characteristic downfield shift (e.g., ~175 ppm). orientjchem.org Carbons of the cyclohexane ring and the aromatic phenyl ring resonate at specific chemical shifts, confirming the core structure. orientjchem.org

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds. The molecular ion peak ([M]⁺) confirms the elemental composition. Fragmentation patterns observed in the mass spectrum can provide further evidence for the proposed structure. orientjchem.orgnumberanalytics.com

Microanalysis (Elemental Analysis) is also frequently performed to determine the elemental composition (C, H, N) of the compound, which must match the calculated values for the proposed molecular formula. orientjchem.org

Table 1: Spectroscopic Data for an Exemplary Cyclohexane-1-carboxamide Derivative Derivative: 1-(Phenyl(piperidin-1-ylmethyl)amino)cyclohexane-1-carboxamide orientjchem.org

| Technique | Observed Data | Interpretation |

| IR (KBr, cm⁻¹) | 2924, 1681 | C-H stretching, C=O (amide) stretching |

| ¹H NMR (ppm) | 1.27-1.71 (m, 10H), 1.74-2.07 (m, 10H), 4.86 (s, 2H), 6.91 (s, 3H), 7.30 (s, 2H) | Cyclohexyl protons, Piperidine protons, CH₂-N protons, Aromatic protons |

| ¹³C NMR (ppm) | 22.12, 24.73, 29.59, 29.83, 30.51, 31.22, 66.23, 67.88, 116.02, 119.16, 129.18, 143.37, 175.57 | Cyclohexyl & Piperidine CH₂, CH₂-N, Quaternary C, Aromatic CH & C, Amide C=O |

| MS (EI) m/z (%) | 315.23 ([M]⁺, 5.3) | Molecular ion peak confirms molecular weight |

| Microanalysis | C, 72.41; H, 9.25; N, 13.45 | Found values are in close agreement with calculated values for C₁₉H₂₉N₃O |

Precursors and Intermediate Compounds in the Synthesis of this compound Scaffolds

The synthesis of this compound and its analogues relies on the strategic use of versatile precursors and intermediates. The selection of starting materials is crucial as it dictates the synthetic route, efficiency, and the ability to introduce structural diversity. Key precursors include cyano-substituted cyclohexanes and molecules incorporating amino acid-like backbones, which provide the foundational framework for constructing the target carboxamide scaffold.

Role of Nitriles and Cyano-Substituted Cyclohexanes

Nitriles, characterized by the cyano (-C≡N) group, are pivotal intermediates in organic synthesis due to their versatile reactivity. researchgate.netresearchgate.net The nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack, analogous to a carbonyl carbon. pressbooks.pub This property allows nitriles to be readily transformed into a variety of functional groups, including primary amines, carboxylic acids, and, most relevantly, carboxamides. researchgate.netresearchgate.net

In the context of this compound synthesis, cyano-substituted cyclohexanes, such as 1-aminocyclohexanecarbonitrile (B112763) derivatives, are critical precursors. A common and efficient method for creating the α-amino nitrile scaffold is the Strecker synthesis. This reaction involves the one-pot condensation of cyclohexanone, aniline (or a substituted aniline), and a cyanide source (like potassium cyanide or trimethylsilyl (B98337) cyanide). The resulting intermediate, 1-(phenylamino)cyclohexane-1-carbonitrile, contains the complete carbon and nitrogen framework of the target molecule.

The subsequent step involves the controlled partial hydrolysis of the nitrile group to the primary amide. This transformation is typically achieved under acidic or basic conditions, with careful control of reaction parameters to prevent complete hydrolysis to the carboxylic acid. The versatility of the nitrile group makes it an essential functional handle in the construction of these complex carboxamide structures.

| Transformation | Reagents/Conditions | Product Functional Group | Relevance to Synthesis |

|---|---|---|---|

| Partial Hydrolysis | H₂SO₄ (conc.), H₂O or H₂O₂, base | Carboxamide (-CONH₂) | Direct conversion of the cyano-intermediate to the final product. |

| Complete Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH), heat | Carboxylic Acid (-COOH) | Forms the corresponding carboxylic acid, which can then be converted to the carboxamide via coupling reactions. |

| Reduction | LiAlH₄, H₂, Raney Ni | Primary Amine (-CH₂NH₂) | Can be used to synthesize analogues where the carboxamide is replaced by an aminomethyl group. |

| Reaction with Grignard Reagents | R-MgBr, then H₃O⁺ | Ketone (-C(O)R) | Allows for the introduction of various alkyl or aryl groups, leading to ketone analogues. pressbooks.pub |

Utilization of Amino Acid Backbones in Carboxamide Synthesis

Amino acids and their derivatives serve as valuable chiral building blocks in the synthesis of complex molecules, including cyclohexane carboxamides. google.com The use of amino acid backbones provides a reliable method for controlling the stereochemistry of the final product, which is often crucial for biological activity. google.com For the synthesis of this compound analogues, cyclic amino acid derivatives are particularly relevant precursors.

For instance, compounds like trans-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid represent protected cyclic β-amino acids that can be used as starting materials. chemrxiv.org In such a strategy, the carboxylic acid moiety is activated and then coupled with an appropriate amine to form the desired carboxamide. While this specific example would lead to a 2-aminocyclohexane-1-carboxamide scaffold, the principle demonstrates the utility of using pre-existing, stereochemically defined amino acid frameworks.

The synthesis of the core this compound structure itself can be viewed as the creation of a quaternary α-amino acid derivative. The synthetic methods often parallel those used for non-natural α-amino acid synthesis. nih.gov This involves coupling an amine component (aniline) and a carbonyl component (cyclohexanone) to form an imine, which is then cyanated to produce the α-aminonitrile intermediate, as described in the Strecker synthesis. This intermediate is a direct precursor to the corresponding α-amino amide.

| Precursor Type | General Structure | Synthetic Utility |

|---|---|---|

| Protected Cyclic β-Amino Acid | Boc-NH-(C₆H₁₀)-COOH | Provides stereocontrol for synthesizing N-substituted 2-aminocyclohexane-1-carboxamides. chemrxiv.org |

| α-Aminonitrile | Ph-NH-(C₆H₁₀)-CN | Direct intermediate for this compound via hydrolysis. |

| α-Amino Ester | H₂N-CH(R)-COOR' | Can be acylated with cyclohexanecarboxylic acid derivatives to form related N-substituted carboxamides. google.com |

Multi-step Synthetic Approaches and Green Chemistry Considerations

The synthesis of this compound and its analogues typically involves multi-step reaction sequences that require careful planning and optimization to ensure high yields and purity. tue.nl A conventional multi-step approach may involve the formation of an intermediate, its isolation and purification, followed by subsequent chemical transformations. researchgate.net For example, a plausible route could be:

Formation of 1-(phenylamino)cyclohexane-1-carbonitrile from cyclohexanone, aniline, and a cyanide source.

Isolation and purification of the nitrile intermediate.

Controlled hydrolysis of the nitrile to yield the final this compound product.

Purification of the final product.

In recent years, the principles of green chemistry have become increasingly integrated into pharmaceutical synthesis to minimize environmental impact, reduce waste, and improve safety and efficiency. mdpi.comresearchgate.net These principles can be applied to the synthesis of this compound scaffolds.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are carried out in the same reactor without isolating intermediates, can significantly improve atom economy and reduce solvent waste. tue.nlnih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-Me-THF). researchgate.netd-nb.info

Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. dokumen.pub For instance, developing catalytic methods for the cyanation step or the hydrolysis of the nitrile could present a greener alternative to traditional reagents.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry can reduce reaction times and energy consumption compared to conventional heating methods. tue.nlmdpi.com

Mechanochemistry: Performing reactions by mechanical grinding in the absence of bulk solvents is an emerging green technique that can lead to higher efficiency and reduced environmental impact. nih.gov

By integrating these principles, the multi-step synthesis of this compound can be made more sustainable and efficient.

| Green Chemistry Principle | Conventional Method | Potential Green Alternative |

|---|---|---|

| Process Efficiency | Multi-step synthesis with isolation of intermediates. | One-pot or continuous flow synthesis. tue.nlnih.gov |

| Solvent Use | Use of chlorinated solvents (e.g., dichloromethane) for extraction. | Replacement with greener solvents like 2-Me-THF or ethyl acetate. d-nb.info |

| Energy Consumption | Prolonged heating with conventional oil baths. | Microwave-assisted heating to shorten reaction times. mdpi.com |

| Reagent Type | Use of stoichiometric amounts of strong acids or bases for hydrolysis. | Development of milder, catalytic hydrolysis methods. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules. researchgate.net By modeling the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations would typically begin with geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. nih.gov

These optimized coordinates are then used to calculate a range of electronic properties. DFT can provide insights into bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nih.gov Furthermore, DFT is used to compute the distribution of electronic charge throughout the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. scribd.com

The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO – EHOMO), are critical parameters. A small HOMO-LUMO gap generally implies high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. globalresearchonline.net For this compound, the FMO analysis would reveal the molecule's tendency to participate in electron transfer processes and identify the specific atomic orbitals that contribute most to these frontier orbitals, indicating the likely sites of reaction.

Table 1: Representative Frontier Molecular Orbital Properties This table presents hypothetical FMO data for this compound based on typical values for similar organic molecules to illustrate the concept.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.90 | Energy difference between HOMO and LUMO |

Key global reactivity indices include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. More negative values indicate higher stability. globalresearchonline.net

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (ELUMO – EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. dergipark.org.tr

These descriptors provide a quantitative framework to compare the reactivity of different molecules and predict their chemical behavior. mdpi.com

Table 2: Calculated Global Reactivity Descriptors This table shows global reactivity descriptors calculated from the representative FMO data in Table 1.

| Global Reactivity Descriptor | Calculated Value (eV) | Formula |

|---|---|---|

| Chemical Potential (μ) | -3.70 | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | 2.45 | (ELUMO – EHOMO) / 2 |

| Electrophilicity Index (ω) | 2.79 | μ² / (2η) |

Molecular Modeling and Simulation Approaches

While quantum calculations focus on the static electronic properties of a single molecule, molecular modeling and simulation techniques are used to study its dynamic behavior and interactions with its environment.

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. scielo.br For a flexible molecule like this compound, MD simulations are particularly useful for conformational analysis. nih.gov The cyclohexane ring can exist in several conformations, most notably the stable "chair" form and the more flexible "boat" and "twist-boat" forms.

An MD simulation tracks the trajectory of each atom in the molecule by solving Newton's equations of motion. scielo.br By simulating the molecule over a period of nanoseconds to microseconds, researchers can observe transitions between different conformations and determine their relative stabilities. nih.gov This provides a detailed picture of the molecule's conformational landscape, identifying the most populated shapes it adopts in solution, which is crucial as the conformation often dictates its biological activity. scispace.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. jabonline.inyoutube.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a specific molecule might exert a biological effect. mdpi.com

In a typical docking study involving this compound, the 3D structure of the compound would be placed into the binding site of a target protein. A docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site. youtube.com Each of these "poses" is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.com The results can identify the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. nih.gov

Noncovalent Interactions and Supramolecular Assembly Prediction

Computational chemistry offers powerful tools to investigate the noncovalent interactions that govern the crystal packing and supramolecular assembly of molecules like this compound. Techniques such as Hirshfeld surface analysis are instrumental in both qualitatively and quantitatively characterizing the intricate network of intermolecular contacts within a crystal lattice. This analysis allows for the prediction of how individual molecules assemble into larger, stable supramolecular structures.

The stability of the crystal structure of this compound is dictated by a variety of noncovalent interactions. These interactions include conventional hydrogen bonds, weaker C—H···π interactions, and van der Waals forces. The phenylamino and carboxamide moieties are key players in forming these connections. The N-H groups from both the amine and amide functions can act as hydrogen bond donors, while the oxygen atom of the carbonyl group and the nitrogen atom of the amine can serve as hydrogen bond acceptors.

The analysis reveals the prevalence of several key intermolecular contacts that are crucial for the supramolecular assembly. The most significant of these are often the hydrogen bonds formed between the amide groups of adjacent molecules, leading to the formation of chains or dimeric motifs. For instance, the N—H group of the carboxamide can form a strong N—H···O hydrogen bond with the carbonyl oxygen of a neighboring molecule.

The relative contributions of the principal intermolecular contacts for this compound, as determined by a hypothetical Hirshfeld surface analysis based on similar structures, are detailed in Table 3.3.1. nih.govsemanticscholar.orgnih.gov The data highlights the predominance of H···H contacts, which is common for organic molecules rich in hydrogen atoms. The O···H/H···O and N···H/H···N contacts underscore the critical role of hydrogen bonding in the crystal packing. The C···H/H···C contacts often signify the presence of C-H···π interactions between the cyclohexane or phenyl rings and adjacent molecules. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.8 |

| C···H/H···C | 26.5 |

| O···H/H···O | 15.2 |

| N···H/H···N | 9.7 |

| Other | 2.8 |

The prediction of supramolecular assembly relies on identifying the most energetically favorable interaction motifs, known as supramolecular synthons. For this compound, the primary amide group facilitates the formation of a robust R²₂(8) ring motif, where two molecules are linked by a pair of N—H···O hydrogen bonds. This is a common and highly stable synthon in primary carboxamides.

The interplay of these various noncovalent forces—strong hydrogen bonds dictating the primary motifs and a network of weaker interactions providing additional stability—guides the self-assembly of this compound into a well-defined three-dimensional supramolecular architecture.

Structure Activity Relationship Sar Studies of 1 Phenylamino Cyclohexane 1 Carboxamide and Its Derivatives

Correlating Structural Modifications with Biological Potency

SAR studies for 1-(Phenylamino)cyclohexane-1-carboxamide derivatives systematically alter parts of the molecule—the phenyl ring, the cyclohexane (B81311) core, and the carboxamide group—to observe the resulting changes in biological effect. These modifications provide critical insights into the chemical features essential for molecular recognition and interaction with biological targets.

The pharmacological profile of this compound derivatives can be significantly altered by introducing various substituents at different positions on the core structure. The nature, size, and electronic properties of these substituents influence the compound's potency, selectivity, and pharmacokinetic properties.

Research on related cycloalkylamide structures demonstrates that modifications to the cyclohexane ring are critical. For instance, maintaining at least a C6 ring like cyclohexane is often necessary for reasonable inhibitory potency against certain enzymes. nih.gov The introduction of polar groups directly onto the cyclohexane ring, such as a hydroxyl group, can dramatically reduce biological activity. nih.gov However, if a polar group is separated from the ring by a methylene (B1212753) spacer, the negative impact on potency may be avoided. nih.gov

Substitutions on the phenyl ring also play a pivotal role. The addition of electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methyl, methoxy) can modulate the electronic environment of the entire molecule, affecting its binding affinity. Studies on similar structures, such as cyclohexene-1-carboxylic acid derivatives, have shown that substituents like a 4-nitrophenyl or 4-methylphenyl group can enhance specific biological activities. mdpi.com Conversely, the presence of certain substituents can be detrimental to activity. mdpi.com

The following interactive table summarizes the general effects of substituent variations on the biological activity of cyclohexane carboxamide derivatives based on established SAR principles.

| Modification Site | Substituent Type | General Impact on Potency | Rationale |

| Cyclohexane Ring | Small Polar Groups (e.g., -OH) | Decrease | May introduce unfavorable steric or electronic interactions in the binding pocket. nih.gov |

| Cyclohexane Ring | Hydrophobic Groups (e.g., Adamantyl) | Increase | Can enhance binding through hydrophobic interactions with the target protein. nih.gov |

| Phenyl Ring | Electron-Withdrawing Groups (e.g., -NO2) | Variable | Can alter the pKa of the amine or amide, potentially improving or hindering target interaction. mdpi.com |

| Phenyl Ring | Electron-Donating Groups (e.g., -CH3) | Variable | Modifies electron density, which can affect binding affinity and metabolic stability. mdpi.com |

| Carboxamide Linker | N-methylation | Decrease | May disrupt a critical hydrogen bond interaction with the biological target. nih.gov |

Stereochemistry is a critical determinant of the biological activity of chiral compounds like this compound derivatives. nih.gov Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit a high degree of stereoselectivity, meaning they interact differently with different stereoisomers of a drug molecule. nih.gov

The this compound scaffold contains a stereocenter at the C1 position of the cyclohexane ring. Consequently, it can exist as two enantiomers, (R)- and (S)-isomers. These enantiomers can display significant differences in their biological potency, efficacy, and toxicity. nih.gov It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). nih.gov

This stereospecificity arises from the three-dimensional arrangement of atoms, which must complement the binding site of the target protein. A specific stereoisomer may allow for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the target, while its mirror image cannot achieve the same precise fit. Beyond target binding, stereochemistry can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as the enzymes and transporters involved in these processes are also stereoselective. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This method translates the structural features of molecules into numerical values, known as molecular descriptors, and uses statistical methods to build predictive models. nih.govresearchgate.net

The development of a robust QSAR model is a systematic process that involves several critical steps. nih.govresearchgate.net For a series of this compound derivatives, the process would begin with the compilation of a dataset containing the structures and their corresponding measured biological activities (e.g., IC₅₀ or EC₅₀ values).

Model Development:

Data Set Preparation: The initial dataset is curated and typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.netmdpi.com

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Variable Selection: Statistical techniques, such as the Genetic Function Algorithm (GFA), are employed to select the subset of descriptors that have the most significant correlation with the biological activity. nih.gov

Model Generation: A mathematical equation is generated using methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms to link the selected descriptors to the activity. acs.org

Model Validation: Validation is essential to ensure the QSAR model is robust, stable, and has predictive capability for new, untested compounds. nih.gov It consists of two main types:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used on the training set to assess the model's internal consistency and robustness. mdpi.com The cross-validated correlation coefficient (Q²) is a key metric here.

External Validation: The model's predictive power is evaluated using the external test set (compounds not used in model development). researchgate.net The predictive R² (R²_pred) is calculated to determine how well the model predicts the activities of these external compounds. mdpi.com

A reliable QSAR model must meet several statistical criteria, including a high correlation coefficient (R²), a high cross-validation coefficient (Q²), and a high predictive R² for the external test set. researchgate.net

Molecular descriptors are numerical representations of the physicochemical and structural properties of a molecule. researchgate.net They are the cornerstone of QSAR analysis, converting molecular structures into a format suitable for statistical modeling. nih.gov For this compound derivatives, descriptors can be categorized into several classes, each capturing different aspects of the molecular structure.

The following table outlines common types of molecular descriptors used in QSAR studies.

| Descriptor Class | Description | Examples |

| Topological (2D) | Describe the atomic connectivity and branching of a molecule. | Molecular Weight, Wiener Index, Kier & Hall Connectivity Indices |

| Physicochemical (1D/2D) | Represent physicochemical properties like lipophilicity, polarity, and refractivity. | LogP (octanol/water partition coefficient), Molar Refractivity (MR), Polar Surface Area (PSA) |

| Electronic (3D) | Quantify the electronic properties of the molecule, such as charge distribution and orbital energies. | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges |

| Geometrical (3D) | Describe the 3D shape and size of the molecule. | Molecular Volume, Surface Area, Principal Moments of Inertia |

The selection of appropriate descriptors is crucial for building a meaningful QSAR model. nih.gov These descriptors provide quantitative insights into the structural features—such as hydrophobicity (LogP), steric bulk (Molar Refractivity), and electronic distribution (Dipole Moment)—that drive the biological activity of this compound derivatives.

Molecular Mechanisms of Action and Biological Target Engagement of 1 Phenylamino Cyclohexane 1 Carboxamide Analogues

Enzyme and Receptor Modulation

Analogues of 1-(phenylamino)cyclohexane-1-carboxamide have demonstrated the ability to selectively engage with specific enzymes and cell surface receptors, thereby altering their function and downstream signaling pathways.

Research has identified the CXC chemokine receptor 2 (CXCR2) as a key target for certain analogues. CXCR2 is a critical receptor involved in mediating neutrophil activation and migration during inflammatory responses. nih.gov A novel phenylcyclohex-1-enecarbothioamide derivative, 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-enecarbothioamide (CX4338), has been shown to selectively inhibit CXCR2-mediated signaling. nih.govnih.gov This compound was found to inhibit the recruitment of β-arrestin-2 to the receptor and subsequent receptor internalization, which are key steps in CXCL8-induced chemotaxis. nih.govnih.gov By selectively blocking these CXCR2-mediated processes, the compound effectively reduces neutrophil migration, highlighting a significant mechanism of action for this class of molecules in modulating inflammatory pathways. nih.gov While direct interaction with the c-Met receptor tyrosine kinase by a this compound analogue is not extensively documented, related structures containing carboxamide moieties are known to be effective kinase inhibitors, suggesting a potential area for future investigation. nih.gov

Analogues of this compound have shown significant activity in inhibiting key enzymatic pathways, notably those involving α-glucosidase and caspases.

Alpha-Glucosidase Inhibition: Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. nih.govscielo.br Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. nih.govscielo.br Studies on a series of 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives revealed significant α-glucosidase inhibitory activity. nih.gov Certain compounds within this series demonstrated potent inhibition, with specific substitutions on the aryl rings being crucial for activity. nih.gov For instance, a derivative featuring furan (B31954) and chloropyridine moieties (compound 3j ) showed the highest activity in one study. nih.gov

Below is a data table summarizing the α-glucosidase inhibitory activity of selected cyclohexane-dicarboxamide derivatives.

| Compound | Substituents | IC₅₀ (μmol/L) |

|---|---|---|

| 3j | Furan and Chloropyridine | 124.24 ± 0.16 |

| 3d | 2,4-Dichlorobenzene and Pyridine | 148.18 ± 3.02 |

| 3i | Thiophene and Chloropyridine | 418.21 ± 1.02 |

| Acarbose (Standard) | - | 32.71 ± 1.17 |

Caspase Modulation: Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). Caspase-3, in particular, is a key executioner caspase. ekb.egnih.gov Novel 1,1-disubstituted cyclohexane-1-carboxamides have been identified as potent inducers of caspase activity. Specific derivatives were shown to significantly induce the activity of caspase-3, caspase-8, and caspase-9 in A549 lung carcinoma cells, ultimately triggering apoptosis. This activation of the caspase cascade represents a primary mechanism through which these compounds exert their anticancer effects.

Cellular Pathway Interventions

By modulating the activity of upstream enzymes and receptors, these compounds can intervene in fundamental cellular processes such as apoptosis and cell cycle progression.

Several analogues of this compound have been synthesized and evaluated as inducers of apoptosis. orientjchem.org The primary mechanism involves the activation of the caspase cascade, as previously mentioned. The induction of caspase-8 suggests the involvement of the extrinsic (death receptor) pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway.

Further investigation into the apoptotic mechanism of active 1,1-disubstituted cyclohexane-1-carboxamides revealed their influence on key regulatory proteins. Treatment with these compounds led to an increased expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. Concurrently, they increased the Bax/Bcl-2 ratio, a critical determinant for commitment to apoptosis. This indicates that the compounds interfere with both extrinsic and intrinsic apoptotic pathways to induce cancer cell death.

In addition to inducing apoptosis, cyclohexane-1-carboxamide derivatives have been shown to modulate the cell cycle. The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. orientjchem.org

One potent derivative, compound 5i (from a series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives), was found to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. orientjchem.org This arrest prevents cells from entering mitosis, thereby inhibiting proliferation and complementing the compound's apoptosis-inducing activity. The table below details the effect of compound 5i on the cell cycle distribution of MCF-7 cells. orientjchem.org

| Treatment | Pre G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|---|

| Control | 1.5 | 56.3 | 30.5 | 11.7 |

| Compound 5i (3.25 μM) | 16.5 | 45.8 | 12.5 | 25.2 |

The data shows a significant increase in the percentage of cells in the Pre-G1 (apoptotic) and G2/M phases upon treatment, confirming the dual mechanism of apoptosis induction and cell cycle arrest. orientjchem.org

Ligand Binding Studies and Binding Mode Elucidation

To understand the molecular basis for the observed biological activities, molecular docking studies have been performed. These computational studies help to elucidate the binding modes of the cyclohexane-1-carboxamide analogues within the active sites of their target enzymes.

For α-glucosidase inhibitors, docking studies clarified the binding interactions of the active 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide compounds. nih.gov These studies revealed key hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme's active site, explaining the structure-activity relationships observed in the series. nih.gov

Similarly, molecular docking studies have been conducted to predict the interactions and binding modes of 1,1-disubstituted cyclohexane-1-carboxamides within the active site of caspase-3. nih.govresearchgate.net These models suggest that the compounds can fit into the active site and interact with key residues, such as the catalytic cysteine (Cys285) and histidine (His237), thereby activating the enzyme and promoting the apoptotic cascade. ekb.eg The carboxamide moiety often plays a crucial role in forming hydrogen bonds that stabilize the ligand-protein complex.

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

Development of Chemical Probes and Biological Tools

Chemical probes are essential small molecules used to study and manipulate biological systems, enabling the investigation of protein functions and cellular pathways. nih.govyoutube.com The 1-(phenylamino)cyclohexane-1-carboxamide scaffold is utilized as a foundational structure for creating such tools. In biochemical research, it serves as a "tool compound" for developing probes used in enzyme inhibition and receptor binding assays. smolecule.com By functionalizing this core structure, researchers can design specific molecules to interact with biological macromolecules like proteins. These interactions can be studied using techniques such as Surface Plasmon Resonance (SPR) to measure real-time binding or Isothermal Titration Calorimetry (ITC) to determine the thermodynamics of the binding events, thereby clarifying the compound's mechanism of action and potential therapeutic targets. smolecule.com

Scaffold Design for Drug Discovery Programs (Pre-Clinical Research)

The this compound structure is considered a promising lead scaffold in drug development. smolecule.com Its unique combination of a cyclohexane (B81311) framework with amine and carboxamide groups enhances properties like solubility and the potential for specific interactions within biological systems, making it an attractive starting point for medicinal chemistry programs. smolecule.com

Exploration as Anti-Cancer Agents

The this compound scaffold has been a fruitful starting point for the synthesis of novel anti-cancer agents. Researchers have developed derivatives that exhibit significant cytotoxic effects against a variety of human cancer cell lines.

One study detailed the synthesis of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives from the parent compound. orientjchem.org These derivatives were tested for their in-vitro antitumor activity against four cancer cell lines: MCF-7 (breast), HepG2 (liver), A549 (lung), and Caco-2 (colorectal). One derivative, compound 5i , demonstrated particularly potent activity against the MCF-7 breast cancer cell line with an IC50 value of 3.25 µM, which was more potent than the standard chemotherapy drug doxorubicin (B1662922) (IC50 = 6.77 µM) in the same assay. orientjchem.org This compound also showed notable activity against A549, Caco-2, and HepG2 cell lines. orientjchem.org Further investigation revealed that its mechanism of action involves inducing apoptosis and causing cell cycle arrest at the G2/M phase. orientjchem.org

Another study on novel 1,1-disubstituted cyclohexane-1-carboxamides identified compounds with strong to moderate cytotoxic effects. researchgate.net The A549 lung cancer cell line was highly sensitive to these new compounds, with derivatives 6a and 8a showing IC50 values of 3.03 µM and 5.21 µM, respectively, comparable to doxorubicin (IC50 = 3.01 µM). researchgate.net Similarly, various carboxamide derivatives have shown significant antiproliferative activity against K-562 (leukemia), HCT-116 (colon), and MCF-7 (breast) cell lines, with some compounds exhibiting sub-micromolar IC50 values. nih.govscilit.com

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |

| Derivative 5i | MCF-7 (Breast) | 3.25 | Doxorubicin | 6.77 | orientjchem.org |

| Derivative 5i | A549 (Lung) | 6.95 | Doxorubicin | 0.887 | orientjchem.org |

| Derivative 5i | Caco-2 (Colorectal) | 8.98 | Doxorubicin | 2.78 | orientjchem.org |

| Derivative 5i | HepG2 (Liver) | 11.5 | Doxorubicin | 3.07 | orientjchem.org |

| Derivative 6a | A549 (Lung) | 3.03 | Doxorubicin | 3.01 | researchgate.net |

| Derivative 8a | A549 (Lung) | 5.21 | Doxorubicin | 3.01 | researchgate.net |

| Carboxamide 12 | K-562 (Leukemia) | 0.33 | - | - | nih.gov |

| Carboxamide 4 | K-562 (Leukemia) | 0.61 | - | - | nih.gov |

| Carboxamide 10 | HCT-116 (Colon) | 1.01 | - | - | scilit.com |

Investigation as Anticonvulsant Agents

The cyclohexane carboxamide scaffold is actively being investigated for the development of new anticonvulsant therapies. A 2025 study synthesized a series of novel cyclohexanecarboxamide (B73365) derivatives and evaluated their effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govdntb.gov.ua Several compounds demonstrated significant protection. nih.gov Notably, compound 6d was the most active in the scPTZ test with an ED50 of 0.04 mmol/kg, making it 1.7 times more potent than phenobarbital (B1680315) and 25.7 times more potent than ethosuximide. nih.gov Compounds 5a and 6b provided 100% protection in the MES test. Importantly, these compounds were found to be free from neurotoxic side effects in the models used. nih.gov The mechanism of these derivatives is linked to neuroprotection through the modulation of oxidative stress markers and activation of the Nrf2/ARE pathway. nih.gov

Other research has focused on hybrid molecules incorporating the cycloalkanecarboxamide structure. One series of cycloalkanecarboxamide parabanic acid hybrids showed high potency, with compounds 8b and 10b providing 100% protection against chemically induced seizures and demonstrating potencies 9 to 11 times greater than ethosuximide. researchgate.net Analogues of 1-phenylcyclohexylamine, a related structure, have also been shown to be protective against MES-induced seizures. nih.gov

Research into Antimicrobial and Antiviral Activities

The versatility of the cyclohexane carboxamide scaffold extends to the development of agents against microbial and viral pathogens. Numerous studies have reported the antimicrobial potential of cyclohexane derivatives. researchgate.net For instance, certain functionally substituted monocyclic and spirocyclic cyclohexane derivatives have demonstrated stronger antimicrobial activity against Gram-negative bacteria compared to Gram-positive bacteria and fungi. researchgate.net

In the context of antiviral research, various carboxamide-containing scaffolds have shown promise. A series of flavone (B191248) derivatives incorporating carboxamide fragments exhibited significant antiviral activity against the tobacco mosaic virus (TMV), with some compounds outperforming the reference drug ribavirin. mdpi.com Another study synthesized N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide and found it possessed promising inhibitory activity against the influenza A virus H1N1. ucm.es This body of research, while not always focused on the precise this compound structure, highlights the potential of the core chemical motifs for generating new antimicrobial and antiviral candidates.

Exploration as GABA Agonists and CNS-Targeting Scaffolds

The gamma-aminobutyric acid (GABA) system is a major inhibitory neurotransmitter system in the central nervous system (CNS) and a key target for anticonvulsant drugs. mdpi.com The cyclohexane carboxamide scaffold has been specifically explored for its potential to modulate this system.

A study focused on designing new GABA agonists based on this scaffold synthesized several series of derivatives. researchgate.netnih.gov These compounds were tested for anticonvulsant activity, with the most potent derivatives further investigated for their effect on brain GABA levels. A neurochemical study confirmed that a lead compound, 6d , caused a significant elevation in the brain's GABA content compared to a control group, confirming its GABAergic modulating activity. nih.gov Molecular docking studies suggested these analogues achieve their effect through interaction with the GABA-AT enzyme. nih.gov

Another study on cycloalkanecarboxamide hybrids also pointed to a GABAergic mechanism, where the most active anticonvulsant compound, 10b , significantly increased the GABA content in the brains of mice. researchgate.netresearchgate.net These findings underscore the potential of the this compound scaffold for developing CNS-targeting agents that act via the GABA system. nih.govdntb.gov.ua

Investigation of Other Pharmacological Activities (e.g., 5-HT1A receptor agonists, thrombin inhibition)

Beyond the primary areas of research, the this compound scaffold and its close relatives have been investigated for other important pharmacological targets.

5-HT1A Receptor Agonists : The serotonin (B10506) 1A (5-HT1A) receptor is a well-established target for treating anxiety and depression. nih.govbiorxiv.org Research has shown that certain cyclohexane-carboxamide derivatives can act as potent 5-HT1A receptor agonists. mdpi.com These compounds are explored for their potential to lower blood pressure and heart rate, activities associated with 5-HT1A agonism. ucm.esnih.gov

Thrombin Inhibition : Thrombin is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for preventing and treating thrombosis. nih.govhaematologica.org Tripeptide arginine aldehydes that incorporate a 1,2-disubstituted cyclohexane core have been synthesized and evaluated for their ability to inhibit thrombin. nih.gov Modifications to the structure, particularly substitutions on the aromatic side chain, were found to be crucial for achieving selective thrombin inhibition. nih.govcapes.gov.br

Role as Synthetic Intermediates for Complex Bioactive Molecules

In the realm of advanced medicinal chemistry and chemical biology, the strategic use of specific molecular scaffolds as starting points for the synthesis of more complex and biologically active compounds is a cornerstone of drug discovery. This compound serves as a key synthetic intermediate, providing a versatile foundation for the development of novel therapeutic agents, particularly in oncology. smolecule.com Its inherent structure, featuring a cyclohexane ring substituted with both a phenylamino (B1219803) and a carboxamide group, offers multiple reactive sites for chemical modification and elaboration. smolecule.com

Researchers have utilized this compound and its close precursors as building blocks to generate new series of complex molecules with potential antitumor properties. orientjchem.org A notable area of investigation involves the synthesis of novel cyclohexane-1-carboxamide derivatives designed to function as inducers of apoptosis, a critical process for controlling cell proliferation and eliminating cancerous cells. smolecule.comorientjchem.org

One specific research endeavor focused on synthesizing two series of compounds: 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives and 1-(phenyl(heteroalicyclic-1-ylmethyl)amino)cyclohexane-1-carboxamide derivatives. orientjchem.org This was achieved by coupling precursor molecules, such as (phenylamino)cycloalkanecarboxamide, with a variety of different amines. smolecule.comorientjchem.org The resulting complex molecules were then subjected to biological evaluation to determine their efficacy as potential anticancer agents.

The synthesized compounds were tested for their in-vitro antitumor activity against a panel of four human cancer cell lines: MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and Caco-2 (colon cancer). orientjchem.org The findings from these studies highlighted that the structural modifications made to the initial this compound scaffold led to derivatives with significant cytotoxic activity. orientjchem.org

One derivative, designated as compound 5i in the study, demonstrated particularly promising activity against the MCF-7 breast cancer cell line. orientjchem.org Its potency was found to be superior to that of doxorubicin, a commonly used chemotherapy drug, under the same experimental conditions. orientjchem.org Further analysis revealed that this compound induced apoptosis and caused cell cycle arrest at the G2/M phase in the cancer cells, elucidating its mechanism of action. orientjchem.org

The data below summarizes the potent activity of this exemplary derivative, showcasing the successful use of the core cyclohexane-carboxamide structure in generating a highly active, complex bioactive molecule. orientjchem.org

Table 1: In-Vitro Anticancer Activity of Lead Compound 5i

| Compound | Target Cancer Cell Line | IC₅₀ Value (μM) | Reference Compound | IC₅₀ Value (μM) |

| 5i | MCF-7 (Breast Cancer) | 3.25 | Doxorubicin | 6.77 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates greater potency.

This successful synthesis and biological evaluation underscore the strategic importance of this compound as a valuable intermediate. Its adaptable structure allows medicinal chemists to construct diverse libraries of complex molecules, leading to the discovery of new lead compounds with potent and selective biological activities for further development in therapeutic research. orientjchem.orgontosight.ai

Future Perspectives and Emerging Research Avenues for 1 Phenylamino Cyclohexane 1 Carboxamide Research

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel derivatives of 1-(phenylamino)cyclohexane-1-carboxamide. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the identification of promising drug candidates. mdpi.com

Table 1: Application of AI/ML Models in the Development of this compound Derivatives

| AI/ML Technique | Application in Drug Design | Potential Impact on Research |

|---|---|---|

| Generative Adversarial Networks (GANs) | Design of novel molecular structures with desired therapeutic profiles based on the core scaffold. | Rapidly generates a diverse library of virtual compounds for initial screening. mdpi.com |

| Graph Neural Networks (GNNs) | Predict drug-target interactions and identify optimal cellular contexts for drug action. nationalacademies.org | Helps in prioritizing derivatives that are most likely to interact with specific disease-related proteins. |

| Deep Neural Networks (DNNs) | Predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. | Early-stage filtering of compounds with poor drug-like properties, reducing late-stage failures. pharma-iq.com |

Advancements in Synthetic Methodologies for Novel Derivatives

The development of new synthetic routes is crucial for creating diverse libraries of this compound derivatives for biological screening. Modern synthetic chemistry offers a range of techniques to efficiently modify the parent structure.

Recent research into related carboxamide compounds has highlighted efficient methods such as acid-amine coupling and α-alkylation. nih.gov For instance, a common strategy involves the synthesis of a carboxylic acid intermediate, which is then coupled with various amines to produce a range of carboxamide derivatives. nih.govnih.gov This approach allows for the introduction of a wide variety of substituents to probe structure-activity relationships.

Furthermore, studies on the synthesis of similar cyclohexane-1-carboxamides have demonstrated the coupling of intermediates with different amines to generate novel derivatives with potential biological activity. orientjchem.org Molecular hybridization, which combines two or more pharmacophoric moieties into a single molecule, is another promising strategy to enhance the pharmacological profile of the lead compound. orientjchem.org These advanced methodologies enable the targeted synthesis of analogues with improved potency, selectivity, and metabolic stability.

Table 2: Synthetic Strategies for this compound Derivatives

| Synthetic Methodology | Description | Potential Derivatives |

|---|---|---|

| Amide Coupling Reactions | Coupling of a 1-(phenylamino)cyclohexane-1-carboxylic acid intermediate with various primary or secondary amines using coupling agents. | N-substituted carboxamides with diverse functional groups (e.g., alkyl, aryl, heterocyclic). nih.govnih.gov |

| Substitution on Phenyl Ring | Introduction of various substituents (e.g., halogens, nitro, alkyl groups) onto the phenylamino (B1219803) moiety. | Analogues with modified electronic and steric properties for improved target binding. |

| Modification of Cyclohexane (B81311) Core | Introduction of functional groups or conformational constraints onto the cyclohexane ring. | Derivatives with altered rigidity and pharmacokinetic properties. mdpi.com |

| Molecular Hybridization | Covalent linking of the core scaffold with another known pharmacophore. | Hybrid molecules with potentially synergistic or dual-acting mechanisms. orientjchem.org |

Broadening the Scope of Biological Targets and Pathways

While initial research may focus on a specific biological activity, future investigations should aim to broaden the understanding of the molecular mechanisms and potential therapeutic applications of this compound derivatives. Analogues of this compound class have already shown promise as anticancer agents by inducing apoptosis. orientjchem.org

Future research could employ high-throughput screening against a wide panel of cancer cell lines and other disease models. Advanced "omics" technologies, such as transcriptomics and metabolomics, can provide a comprehensive view of the cellular pathways affected by these compounds. nih.gov For example, integrated analysis of gene expression and metabolic changes in cells treated with a derivative can reveal novel biological targets and mechanisms of action. nih.gov This approach has been used successfully to elucidate the antifungal mechanism of phenazine-1-carboxamide (B1678076), identifying effects on fatty acid metabolism, ABC transporters, and nitrogen metabolism. nih.gov

Exploring targets beyond cancer is also a key avenue for future research. The structural motifs present in this compound are found in compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, and anti-arrhythmic effects. nih.gov Systematic evaluation against a diverse set of biological targets, such as enzymes, receptors, and ion channels, could uncover entirely new therapeutic indications for this versatile chemical scaffold.

Table 3: Potential Biological Targets and Pathways for Future Investigation

| Therapeutic Area | Potential Biological Target/Pathway | Rationale Based on Related Compounds |

|---|---|---|

| Oncology | Apoptosis pathways (e.g., Caspases, Bcl-2 family), Cell cycle regulation (e.g., Cyclin-dependent kinases) | Cyclohexane-1-carboxamide derivatives have shown cytotoxic activity and apoptosis induction in cancer cell lines. orientjchem.org |

| Infectious Diseases | Fungal metabolic pathways (e.g., fatty acid synthesis, nitrogen metabolism) | Other carboxamides like phenazine-1-carboxamide exhibit antifungal properties by disrupting key metabolic pathways. nih.gov |

| Central Nervous System | Neurotransmitter receptors and transporters | The phenylcyclopropane carboxamide core is present in antidepressant and psychoactive drugs. nih.gov |

| Inflammation | Pro-inflammatory enzymes and cytokines | The diarylamine scaffold, related to the phenylamino group, is found in compounds with anti-inflammatory properties. nih.gov |

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(Phenylamino)cyclohexane-1-carboxamide derivatives, and how can reaction yields be optimized?

- The synthesis typically involves coupling intermediates like 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide (4 ) or (phenylamino)cyclohexane-1-carboxamide (3 ) with heteroalicyclic amines under reflux in ethanol for 12 hours. Purification is achieved via column chromatography using chloroform/ethyl acetate (9:1). Key parameters for optimization include amine stoichiometry, solvent choice (e.g., ethanol or chloroform), and reaction time. Yields range from 75% to 92% depending on the amine substituent .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and what structural features do they confirm?

- IR spectroscopy identifies carbonyl (C=O) stretches at ~1600–1650 cm⁻¹. ¹H NMR resolves cyclohexyl protons (δ 1.2–2.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and amine/amide protons. ¹³C NMR confirms quaternary carbons (e.g., cyclohexane Cq at δ 66–68 ppm) and carbonyl carbons (δ 175–178 ppm). Mass spectrometry (EI) provides molecular ion peaks (e.g., [M⁺] at m/z 298–345) and fragmentation patterns. Elemental analysis validates purity .

Q. What in vitro cancer models are suitable for preliminary antitumor activity screening of these compounds?

- Established cell lines like MCF-7 (breast), HepG2 (liver), A549 (lung), and Caco-2 (colon) are commonly used. IC₅₀ values are determined via viability assays (e.g., MTT), with compound 5i showing potent activity against MCF-7 (IC₅₀ = 3.25 µM), outperforming doxorubicin (IC₅₀ = 6.77 µM) .

Advanced Research Questions

Q. How do structural modifications to the heteroalicyclic amine moiety influence apoptotic activity and selectivity?

- Substituents like piperazine (6c ), imidazole (6b ), and 4-methylpiperazine (6d ) modulate activity by altering lipophilicity and hydrogen-bonding capacity. For example, 5i (imidazole derivative) exhibits enhanced apoptosis induction in MCF-7 cells, likely due to improved membrane permeability or target binding. Systematic SAR studies should prioritize amines with electron-rich or bulky groups to optimize potency .

Q. What experimental approaches validate apoptosis induction by these compounds beyond IC₅₀ measurements?

- Flow cytometry with Annexin V/PI staining quantifies apoptotic vs. necrotic cells. Cell cycle analysis (e.g., propidium iodide staining) identifies G1/S or G2/M arrest. Caspase activation assays (e.g., caspase-3/7 luminescence) and DNA fragmentation assays (TUNEL) provide mechanistic insights. For compound 5i , apoptosis was confirmed via cell cycle arrest at the G0/G1 phase .

Q. How can researchers address variability in antitumor activity data across different studies?

- Control for factors such as cell line passage number, culture conditions (e.g., serum concentration), and compound solubility. Replicate experiments with standardized protocols (e.g., fixed incubation times). Cross-validate using orthogonal assays (e.g., ATP-based viability assays alongside MTT) .

Q. What strategies optimize the design of derivative libraries for structure-activity relationship (SAR) studies?

- Prioritize substituents with diverse electronic (e.g., electron-withdrawing vs. donating groups) and steric profiles. Use computational tools (e.g., molecular docking) to predict target binding, though experimental validation remains critical. For example, piperazine derivatives (6c–e ) showed varied activity based on alkyl chain length, highlighting the importance of substituent flexibility .

Data Contradiction Analysis

Q. How should discrepancies in reported IC₅₀ values for structurally similar derivatives be interpreted?

- Variability may arise from differences in assay conditions (e.g., incubation time, cell density) or compound purity. For instance, impurities in column chromatography fractions (<95% purity) can skew results. Validate data using high-purity samples (≥98% by HPLC) and include positive controls (e.g., doxorubicin) in parallel assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。